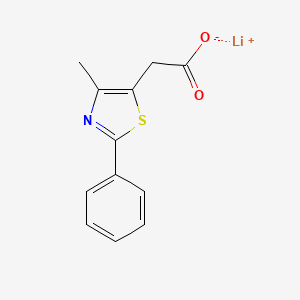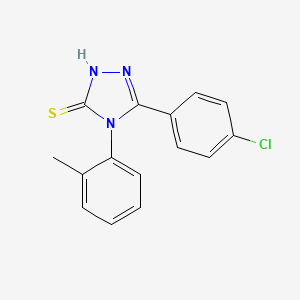
Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in various antibiotics and are used in several drugs .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The compound Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate and its derivatives are primarily involved in chemical synthesis and reactions. For instance, the treatment of specific thiocarbonyl compounds with lithium diisopropylamide (LDA) yields corresponding 1,3-thiazole derivatives, indicating the role of lithium compounds in the reduction and modification of thiocarbonyl groups (Gebert et al., 2014). Additionally, Lithium salts have been investigated for their potential use as battery electrolytes due to their oxidation and conductivity properties, which are crucial for energy storage applications (Nolan & Strauss, 2003). Furthermore, lithium compounds are involved in the synthesis of N-heterocyclic compounds, showcasing their versatility in organic synthesis (Matsumura et al., 2000).
Pharmaceutical Applications
Some derivatives of the compound are being explored for their pharmaceutical potential. For instance, N-(4-chloro-2-trifluoroactyl phenyl)-aminothiazole derivatives, synthesized using a process involving lithium compounds, have shown promising antibacterial and antifungal activities (Sujatha et al., 2019). This indicates the potential use of lithium-containing compounds in the development of new pharmaceuticals.
Material Science and Battery Technology
The compound's derivatives are also utilized in materials science and battery technology. Lithium-ion cells incorporate electrolyte additives to improve energy density and lifetime, crucial for electric vehicle and grid storage applications. Research on lithium compounds such as MDO (3-methyl-1,4,2-dioxazol-5-one) and its interaction with other additives reveals their significance in developing advanced lithium-ion batteries (Hall et al., 2018). Moreover, the use of methyl acetate as a co-solvent in lithium-ion batteries is studied to enhance the charging rate, highlighting the continuous innovation in battery technology using lithium-based compounds (Li et al., 2018).
Wirkmechanismus
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S.Li/c1-8-10(7-11(14)15)16-12(13-8)9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHCNSBFQMPFIN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10LiNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2814145.png)
![2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2814147.png)

![(E)-N-[3-[4-(5-methyl-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2814150.png)
![3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2814151.png)
![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)

![N'-(2-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2814157.png)

![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)
![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814163.png)